molecular formula C19H17N5O3S B2911863 N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamide CAS No. 1219905-90-4

N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamide

Katalognummer: B2911863
CAS-Nummer: 1219905-90-4
Molekulargewicht: 395.44
InChI-Schlüssel: NSVPMAJERTZGAC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamide is a hybrid heterocyclic compound featuring a benzothiazole core substituted with an ethoxy group at the 6-position and a propanamide linker connecting to a 4-oxobenzo[1,2,3]triazin-3(4H)-yl moiety. Key physicochemical properties include:

  • Molecular Formula: C₁₉H₁₇N₅O₃S
  • Molecular Weight: 395.4 g/mol
  • SMILES: CCOc1ccc2nc(NC(=O)CCn3nnc4ccccc4c3=O)sc2c1 .

The ethoxy group on the benzothiazole ring likely enhances solubility compared to non-polar substituents, though experimental data on its pharmacokinetic profile remain unavailable.

Eigenschaften

IUPAC Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O3S/c1-2-27-12-7-8-15-16(11-12)28-19(20-15)21-17(25)9-10-24-18(26)13-5-3-4-6-14(13)22-23-24/h3-8,11H,2,9-10H2,1H3,(H,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSVPMAJERTZGAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)CCN3C(=O)C4=CC=CC=C4N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamide typically involves multi-step organic reactions. The initial step often includes the formation of the benzo[d]thiazole ring through a cyclization reaction involving an ortho-aminothiophenol and an appropriate carboxylic acid derivative. Subsequently, the benzo[d][1,2,3]triazin-3(4H)-yl moiety is introduced via a nucleophilic substitution reaction. The final step involves coupling these two intermediates using a propanamide linker under controlled conditions, such as refluxing in an appropriate solvent with a catalyst to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamide would require optimization of reaction conditions to ensure high yield and purity. This includes the use of high-purity reagents, precise temperature control, and efficient purification techniques such as recrystallization or chromatography. The scalability of the synthesis process is crucial for industrial applications, necessitating the development of robust and cost-effective methods.

Analyse Chemischer Reaktionen

Types of Reactions

N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols

Wissenschaftliche Forschungsanwendungen

N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, serving as a precursor in organic synthesis.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for studying enzyme inhibition and protein binding.

    Industry: Its chemical properties make it suitable for use in materials science, such as the development of novel polymers or as a component in specialty chemicals.

Wirkmechanismus

The mechanism by which N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can act as an inhibitor or modulator. The pathways involved often depend on the specific application, such as inhibiting a particular enzyme in a biochemical pathway or binding to a receptor to modulate its activity.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues with Benzothiazole Moieties

Compounds sharing the benzothiazole core but differing in substituents and linker groups include:

  • N-(Benzo[d]thiazol-2-yl)-3-(4-methoxyphenyl)propanamide (11): Molecular Formula: C₁₇H₁₅N₃O₂S Key Features: Lacks the triazinone moiety; incorporates a 4-methoxyphenyl group. Synthesis Yield: 59% via PCl₃/Et₃N-catalyzed reactions .
  • N-(3-(Naphthalen-2-yl)propyl)benzo[d]thiazole-2-carboxamide (14) :
    • Molecular Formula : C₂₁H₁₉N₃OS
    • Key Features : Substituted with a naphthalene group; shorter carboxamide linker.
    • Synthesis Yield : 21% .

Triazinone-Containing Derivatives

N-Alkyl/Phenyl-4-(4-oxobenzo[1,2,3]triazin-3(4H)-yl)butanamides (14a–14n)

These derivatives, synthesized from isatin, feature a butanamide linker instead of propanamide:

  • Example: N-ethyl derivative (14a): Molecular Formula: C₁₃H₁₄N₄O₂ Key Features: Shorter alkyl chain (butanamide vs.
  • Example : N-phenyl derivative (14n):
    • Molecular Formula : C₁₇H₁₄N₄O₂
    • Key Features : Aromatic phenyl group increases hydrophobicity .

Comparison : The main compound’s benzothiazole and propanamide linker likely result in a higher molecular weight (395.4 vs. 274.28–353.27 g/mol) and altered solubility compared to 14a–14n .

TAK-041 (NBI-1065846)
  • Molecular Formula : C₁₄H₁₂F₃N₄O₃
  • Key Features : Contains a trifluoromethoxy group and ethyl linker.
  • Application : Investigated as a GPR139 inhibitor for schizophrenia (discontinued in 2023) .

Thiazole-Quinoline Hybrids

  • (E)-N-(4-(4-Bromophenyl)-3-(quinolin-3-yl)thiazol-2(3H)-ylidene)octanamide (6e): Molecular Formula: C₂₆H₂₃BrN₄OS Yield: 71%; Melting Point: 192°C .
  • (E)-N-(4-(4-Bromophenyl)-3-(quinolin-3-yl)thiazol-2(3H)-ylidene)decanamide (6f): Molecular Formula: C₂₈H₂₇BrN₄OS Yield: 73%; Melting Point: 180°C .

Comparison: These compounds prioritize quinoline-thiazole hybridization, differing significantly from the main compound’s benzothiazole-triazinone architecture. Their higher molecular weights (525.45–573.49 g/mol) suggest reduced bioavailability compared to the main compound .

Other Triazinone Amides

  • N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)pyrazine-2-carboxamide :
    • Molecular Formula : C₁₄H₁₂N₆O₂
    • Molecular Weight : 296.28 .
  • N-cycloheptyl-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamide :
    • Molecular Formula : C₁₆H₂₀N₄O₂
    • Molecular Weight : 300.36 .

Comparison : Smaller molecular weights and simpler substituents in these compounds may improve synthetic accessibility but limit target selectivity compared to the main compound’s complex heterocyclic system .

Biologische Aktivität

N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including antitumor and antimicrobial properties, supported by relevant research findings and data.

The molecular formula of the compound is C19H17N3O5S2C_{19}H_{17}N_{3}O_{5}S_{2}, with a molecular weight of 431.5 g/mol. The structure is characterized by a benzothiazole moiety and a triazinone derivative, which are known for their biological activities.

PropertyValue
Molecular FormulaC19H17N3O5S2
Molecular Weight431.5 g/mol
CAS Number899955-64-7

Antitumor Activity

Recent studies have indicated that compounds with similar structures exhibit promising antitumor activities. For instance, derivatives of benzothiazole have shown significant efficacy against various cancer cell lines.

Case Study: Antitumor Efficacy

In vitro assays conducted on human lung cancer cell lines (A549, HCC827, and NCI-H358) demonstrated that compounds related to N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamide exhibited potent cytotoxic effects. The two-dimensional (2D) assays revealed lower IC50 values compared to three-dimensional (3D) assays, indicating higher efficacy in simpler environments.

Cell LineIC50 (2D Assay)IC50 (3D Assay)
HCC8276.26 ± 0.33 μM20.46 ± 8.63 μM
NCI-H3586.48 ± 0.11 μM16.00 ± 9.38 μM

This pattern suggests that the compound may be more effective in less complex biological systems.

Antimicrobial Activity

The antimicrobial properties of benzothiazole derivatives have also been explored extensively. In one study, the compound was tested against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria using broth microdilution methods.

Findings on Antimicrobial Efficacy

The results showed that certain derivatives demonstrated significant antibacterial activity, suggesting that modifications in the molecular structure could enhance efficacy against various microbial strains.

The proposed mechanism of action for compounds like N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamide involves binding to DNA, particularly within the minor groove. This interaction disrupts normal cellular processes leading to apoptosis in cancer cells while also affecting bacterial cell wall synthesis.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.